molecular formula C9H10O2 B112791 3-Methoxy-2-methylbenzaldehyde CAS No. 56724-03-9

3-Methoxy-2-methylbenzaldehyde

Cat. No. B112791
CAS RN: 56724-03-9
M. Wt: 150.17 g/mol
InChI Key: VUVSSLDCCMJFTM-UHFFFAOYSA-N
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Description

3-Methoxy-2-methylbenzaldehyde is a member of the class of benzaldehydes in which the hydrogen at position 3 of benzaldehyde has been replaced by a methoxy group .


Synthesis Analysis

The synthesis of 3-Methoxy-2-methylbenzaldehyde involves several steps . The process begins with N’,N’,N’-Trimethylethylene diamine being dissolved in benzene and cooled to 0°C. n-BuLi is added dropwise, and the reaction mixture is stirred for 10 minutes at room temperature. The reaction mixture is again cooled to 0°C, and m-anisaldehyde is added. The reaction mixture is stirred for 15 minutes at room temperature and then cooled to 0°C. Phenyllithium is added dropwise. The reaction mixture is stirred for 12 hours at room temperature. THF is then added, and the reaction mixture is cooled to -78°C. Methyl iodide is added dropwise, and the reaction mixture is stirred for 30 minutes at room temperature. The reaction mixture is poured into cold 10% HCl and extracted with EtOAc. The combined organic phase is dried over sodium sulfate and evaporated under reduced pressure. The crude reaction product is purified using a pre-packed 50 g silica column to afford 3-methoxy-2-methylbenzaldehyde as a yellow oil .


Molecular Structure Analysis

The molecular formula of 3-Methoxy-2-methylbenzaldehyde is C9H10O2 . The InChI key is VUVSSLDCCMJFTM-UHFFFAOYSA-N .


Chemical Reactions Analysis

The reaction with O gives the reversible formation of a hemiketal. Reaction with N forms the oxime in an essentially irreversible process as the adduct dehydrates .


Physical And Chemical Properties Analysis

3-Methoxy-2-methylbenzaldehyde is a liquid at room temperature . It has a molecular weight of 150.18 .

Scientific Research Applications

Organic Synthesis

3-Methoxy-2-methylbenzaldehyde is utilized in organic synthesis as a precursor for various chemical reactions. Its aldehyde group can undergo nucleophilic addition reactions, making it a valuable intermediate in the synthesis of complex organic molecules. For example, it can be used to synthesize fragrances and pharmaceuticals by forming carbon-carbon bonds through aldol condensation reactions .

Medicinal Chemistry

In pharmaceutical research, 3-Methoxy-2-methylbenzaldehyde may serve as a starting material for the synthesis of active pharmaceutical ingredients (APIs). Its structural motif is found in certain drug molecules, and modifications to its benzaldehyde core can lead to new compounds with potential therapeutic effects .

Material Science

This compound finds applications in material science, particularly in the development of new organic materials. Its aromatic structure can contribute to the thermal stability and rigidity of polymers when incorporated into their backbone. Additionally, it can be used in the synthesis of organic dyes and pigments due to its conjugated system .

Analytical Chemistry

In analytical chemistry, derivatives of 3-Methoxy-2-methylbenzaldehyde can be used as reagents or standards. Its ability to form Schiff bases makes it useful in developing analytical methods for the detection of amines or other reactive species .

Environmental Science

The environmental impact of 3-Methoxy-2-methylbenzaldehyde and its derivatives is studied in environmental science. Researchers investigate its biodegradability, toxicity, and potential as an environmental pollutant. Understanding its behavior in the environment helps in assessing the risks associated with its industrial use .

Biotechnology

In biotechnology, 3-Methoxy-2-methylbenzaldehyde may be explored for its role in biosynthetic pathways. It could be a substrate for enzyme-catalyzed reactions leading to natural products or be used in metabolic engineering to produce value-added chemicals .

Industrial Applications

Industrially, 3-Methoxy-2-methylbenzaldehyde is used in the manufacture of various products. It can be a component in the formulation of fragrances, flavoring agents, and in the production of other fine chemicals. Its versatility in chemical reactions makes it a valuable asset in industrial chemistry .

Safety And Hazards

3-Methoxy-2-methylbenzaldehyde is classified as a warning signal word according to the GHS classification . It has hazard statements H302, indicating that it is harmful if swallowed . Precautionary statements include P261, P280, P305+P351+P338, P304+P340, P405, and P501 .

Relevant Papers One relevant paper is “Two new benzaldehyde derivatives from mangrove endophytic” which discusses the constituents of the marine fungus (ZZF 32#). From the ethyl acetate extract, three compounds have been isolated, including two new benzaldehyde derivatives .

properties

IUPAC Name

3-methoxy-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7-8(6-10)4-3-5-9(7)11-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVSSLDCCMJFTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00523729
Record name 3-Methoxy-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00523729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2-methylbenzaldehyde

CAS RN

56724-03-9
Record name 3-Methoxy-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00523729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-2-methylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A stirred suspension of pyridinium chlorochromate (19.2 g; 89.2 mmol) in dichloromethane at ambient temperature was treated with a solution of (3-methoxy-2-methylphenyl)methanol (9.05 g; 59.47 mmol) in dichloromethane. The reaction solution immediately turned a greenish-brown color. The reaction was stirred for 3.5 hr, diluted 50% with diethyl ether and decanted. The brown gummy residue was triturated twice more with diethyl ether (40 mL) and the ether extracts were combined and evaporated to yield a yellow oil. The oil was passed through a column of silica gel with an ether/hexane mixture to yield the title product, 8.74 g; 97% yield.
Quantity
19.2 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step One
Quantity
9.05 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Two
Name
ether hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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